5,6-Dibromonicotinic acid

Catalog No.
S669582
CAS No.
29241-64-3
M.F
C6H3Br2NO2
M. Wt
280.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dibromonicotinic acid

CAS Number

29241-64-3

Product Name

5,6-Dibromonicotinic acid

IUPAC Name

5,6-dibromopyridine-3-carboxylic acid

Molecular Formula

C6H3Br2NO2

Molecular Weight

280.9 g/mol

InChI

InChI=1S/C6H3Br2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11)

InChI Key

ABBCIGFWDCOGEQ-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Br)Br)C(=O)O

Canonical SMILES

C1=C(C=NC(=C1Br)Br)C(=O)O

5,6-Dibromonicotinic acid is a halogenated derivative of nicotinic acid, characterized by the presence of two bromine atoms at the 5 and 6 positions of the pyridine ring. Its molecular formula is C₆H₃Br₂NO₂, with a molecular weight of 280.90 g/mol. The compound has significant chemical properties, including a high degree of lipophilicity, as indicated by its Log P values ranging from 1.54 to 2.3, suggesting good absorption in biological systems .

, primarily due to the reactivity of its bromine substituents. Key reactions include:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, facilitating the synthesis of various derivatives.
  • Decarboxylation: Under specific conditions, it may undergo decarboxylation to yield substituted pyridines.
  • Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner with boron reagents .

The biological activity of 5,6-Dibromonicotinic acid has been explored in various studies. It exhibits:

  • Antimicrobial Properties: Research indicates that halogenated nicotinic acids can have antibacterial effects against certain pathogens.
  • Potential Anticancer Activity: Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation.
  • Neuroprotective Effects: Its structure allows it to interact with nicotinic acetylcholine receptors, potentially offering neuroprotective benefits .

Several methods are employed for synthesizing 5,6-Dibromonicotinic acid:

  • Bromination of Nicotinic Acid: Direct bromination using bromine or N-bromosuccinimide in an appropriate solvent can yield the dibrominated compound.
  • Oxidation Reactions: Alcohols can be oxidized to carboxylic acids using catalysts like pyridinium chlorochromate .
  • Refluxing with Thionyl Chloride: This method has been reported to produce the compound effectively by converting intermediates into the desired dibromonicotinic acid .

5,6-Dibromonicotinic acid finds applications in various fields:

  • Pharmaceuticals: It is used as a precursor for synthesizing biologically active compounds.
  • Agricultural Chemicals: Its derivatives may serve as agrochemicals with pest control properties.
  • Chemical Research: It serves as a model compound for studying reaction mechanisms involving halogenated aromatic systems .

Interaction studies involving 5,6-Dibromonicotinic acid focus on its binding affinity and activity at nicotinic acetylcholine receptors. These studies reveal that the compound can modulate receptor activity, which may have implications for neuropharmacology and the treatment of neurological disorders. Additionally, its interactions with metal ions have been explored for potential applications in coordination chemistry .

5,6-Dibromonicotinic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsNotable Differences
2,5-Dibromonicotinic acidBromination at different positionsDifferent biological activity profile
5-Bromo-2-methylnicotinic acidMethyl substitution at position 2Variation in lipophilicity and receptor interaction
2,6-Dibromo-3-pyridinecarboxylic acidBromination at positions 2 and 6Different target specificity in biological assays

The unique positioning of bromine atoms in 5,6-Dibromonicotinic acid contributes to its distinctive properties and activities compared to these similar compounds .

XLogP3

2.1

Wikipedia

5,6-Dibromonicotinic acid

Dates

Modify: 2023-08-15

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